molecular formula C13H8Cl2O5 B14647213 Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- CAS No. 55901-72-9

Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)-

Katalognummer: B14647213
CAS-Nummer: 55901-72-9
Molekulargewicht: 315.10 g/mol
InChI-Schlüssel: ICGCGLGUMNPSPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is a chemical compound with a complex structure that includes both chlorinated phenoxy and furoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- typically involves the reaction of 2,3-dichlorophenol with furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids.

    Reduction: The chlorinated phenoxy group can be reduced to form phenolic compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and quinones.

    Reduction: Phenolic compounds and alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, (2,3-dichloro-4-(2-furoyl)phenoxy)- is unique due to the presence of both chlorinated phenoxy and furoyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

55901-72-9

Molekularformel

C13H8Cl2O5

Molekulargewicht

315.10 g/mol

IUPAC-Name

2-[2,3-dichloro-4-(furan-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H8Cl2O5/c14-11-7(13(18)9-2-1-5-19-9)3-4-8(12(11)15)20-6-10(16)17/h1-5H,6H2,(H,16,17)

InChI-Schlüssel

ICGCGLGUMNPSPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.